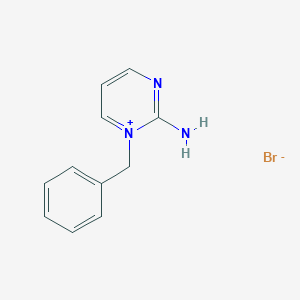![molecular formula C16H12O5 B12535858 2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid CAS No. 674333-35-8](/img/structure/B12535858.png)
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid is a chemical compound known for its unique structure and versatile applications. This compound features a benzoic acid core substituted with three prop-2-yn-1-yloxy groups at the 2, 4, and 6 positions. The presence of these alkyne groups makes it a valuable building block in organic synthesis and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid typically involves the esterification of 2,4,6-trihydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
Scientific Research Applications
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of chemical probes for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid is primarily based on its ability to undergo click chemistry reactions. The alkyne groups can react with azides in the presence of a copper catalyst to form stable triazole linkages. This property makes it a valuable tool for bioconjugation and the development of functional materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
Uniqueness
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid is unique due to its trifunctional nature, allowing for multiple points of attachment and modification. This makes it particularly useful in the synthesis of multifunctional materials and complex molecular architectures.
Properties
CAS No. |
674333-35-8 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2,4,6-tris(prop-2-ynoxy)benzoic acid |
InChI |
InChI=1S/C16H12O5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h1-3,10-11H,7-9H2,(H,17,18) |
InChI Key |
GRLPZCKBVPDXSB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C(=C1)OCC#C)C(=O)O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)

![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)


![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)


![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)


